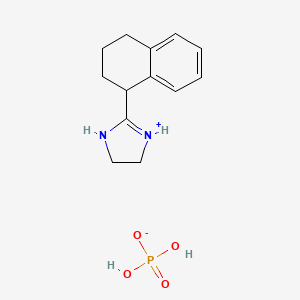

Tetrahydrozoline phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94133-85-4 |

|---|---|

Molecular Formula |

C13H19N2O4P |

Molecular Weight |

298.27 g/mol |

IUPAC Name |

dihydrogen phosphate;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium |

InChI |

InChI=1S/C13H16N2.H3O4P/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;1-5(2,3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H3,1,2,3,4) |

InChI Key |

HPGQQPUQEIRXHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=[NH+]CCN3.OP(=O)(O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Tetrahydrozoline Phosphate

Established Synthetic Pathways

The production of tetrahydrozoline (B7765393) primarily involves the creation of the core imidazoline (B1206853) ring structure attached to a tetralin moiety. The resulting tetrahydrozoline base can then be treated with phosphoric acid to yield tetrahydrozoline phosphate (B84403).

A well-documented and efficient method for synthesizing tetrahydrozoline involves the reaction of ethylenediamine (B42938) monotosylate with 1-cyanotetraline. google.com This process, detailed in Chinese patent CN103224468A, is a one-step heterocyclization that proceeds without the need for a solvent. google.comvdoc.pub

The reaction mechanism involves two key stages:

Nucleophilic Substitution : The process begins with the reaction between ethylenediamine monotosylate and 1-cyanotetraline at high temperatures.

Cyclization : An intermediate imine is formed, which then undergoes intramolecular cyclization to create the final tetrahydrozoline base. google.com

This synthetic route is noted for its simplicity, high yield, and ease of scalability. By controlling the reaction temperature and duration, the process can be optimized to achieve total yields exceeding 80%. google.com

Table 1: Optimized Reaction Conditions for Tetrahydrozoline Synthesis

| Parameter | Value/Range | Purpose | Source |

|---|---|---|---|

| Reactant Mass Ratio | 2:1 to 5:1 (Ethylenediamine monotosylate to 1-Cyanotetraline) | Ensures complete conversion of the cyanotetraline. | google.com |

| Reaction Temperature | 120–210°C (Optimal: 180°C) | Controls the reaction rate and minimizes side product formation. | google.com |

| Reaction Time | 1–5 hours (Optimal: 3 hours) | Ensures the reaction proceeds to completion. | google.com |

| Overall Yield | > 80.3% | Demonstrates the efficiency of the pathway. | google.com |

Following the reaction, the crude tetrahydrozoline product is cooled, solidified, and purified through methods such as recrystallization or pH value extraction to obtain the final pure base. google.com

While the cyanotetraline-based method is highly efficient, other synthetic pathways for tetrahydrozoline have been developed.

Reductive Amination of Tetralone : A historical method involved the reductive amination of tetralone with ethylenediamine, followed by treatment with hydrochloric acid. However, this route was less efficient, suffering from lower yields in the range of 45–55% due to over-reduction and the formation of byproducts.

Acid-Catalyzed Condensation : Another alternative involves the acid-catalyzed reaction of 1,2,3,4-tetrahydro-α-naphthoic acid with ethylenediamine. This method provides a different approach to forming the imidazoline ring. smolecule.com

Molecular Structure and Conformational Analysis

The molecular structure of tetrahydrozoline phosphate combines the organic base, tetrahydrozoline (C₁₃H₁₆N₂), with a molecule of phosphoric acid (H₃O₄P). nih.gov The core of the active moiety is a 2-substituted imidazoline ring, where the substituent is a 1,2,3,4-tetrahydronaphthalenyl group. nih.gov

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₂O₄P | nih.gov |

| Molecular Weight | 298.27 g/mol | nih.gov |

| IUPAC Name | phosphoric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | nih.gov |

| Parent Compound | Tetrahydrozoline (CID 5419) | nih.gov |

| Component Compounds | Tetrahydrozoline (CID 5419), Phosphoric Acid (CID 1004) | nih.gov |

Conformational analysis, which examines the three-dimensional shape and flexibility of a molecule, is critical to understanding its interaction with biological targets. The structure of tetrahydrozoline has been studied using computational methods like Density Functional Theory (DFT), which helps to determine its optimized molecular geometry. researchgate.net The molecule possesses a chiral center at the carbon atom connecting the tetralin and imidazoline rings, meaning it can exist as different stereoisomers (enantiomers). researchgate.net Studies have indicated that the biological actions of tetrahydrozoline are primarily associated with one specific isomer, highlighting the importance of its stereochemical configuration. nih.gov The ability to separate these enantiomers has been demonstrated using techniques like capillary electrophoresis with chiral selectors such as the macrolide antibiotic azithromycin. researchgate.net

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For tetrahydrozoline, these studies involve synthesizing and evaluating derivatives and analogues to identify key structural features required for its effects.

Derivatization involves chemically modifying the tetrahydrozoline molecule. One potential degradation product, which can be considered a derivative, is N-ethylamino-1,2,3,4-tetrahydro-1-naphthamide. brieflands.com The synthesis of such derivatives allows researchers to probe which parts of the molecule are essential for its function.

Analogue synthesis involves creating molecules with similar core structures. Tetrahydrozoline belongs to a class of 2-arylimidazoline derivatives that includes other well-known compounds. Comparing the activity of these analogues provides valuable SAR insights. researchgate.net

Table 3: Structural Comparison of Tetrahydrozoline and Related Imidazoline Analogues

| Compound | Aromatic Ring System | Substituents on Aromatic Ring |

|---|---|---|

| Tetrahydrozoline | Tetralin | None |

| Naphazoline | Naphthalene | None |

| Xylometazoline | Phenyl | 2,6-dimethyl, 4-tert-butyl |

| Oxymetazoline (B75379) | Phenyl | 2,6-dimethyl, 4-tert-butyl, 3-hydroxy |

Quantitative-Structure-Permeability Relationship (QSPR) studies, a specific type of SAR, have been used to analyze imidazoline receptor ligands like tetrahydrozoline. researchgate.net These studies use computational models to predict properties such as a molecule's ability to cross the blood-brain barrier based on its structural descriptors. Such research is crucial for designing new compounds with desired pharmacological profiles. researchgate.net

Molecular and Cellular Pharmacology of Tetrahydrozoline Phosphate

Mechanisms of Adrenergic Receptor Agonism

Tetrahydrozoline's physiological effects are largely attributable to its activity at adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that respond to catecholamines like norepinephrine (B1679862) and epinephrine. patsnap.comwikipedia.org

Selective Alpha-1 Adrenergic Receptor Activation and Downstream Signaling

Tetrahydrozoline (B7765393) is recognized as a selective agonist for alpha-1 adrenergic receptors. nih.govdrugbank.comdrugbank.com The activation of these receptors, which are coupled to Gq proteins, initiates a signaling cascade that is fundamental to its vasoconstrictive effects. guidetopharmacology.org When tetrahydrozoline binds to alpha-1 adrenergic receptors on vascular smooth muscle cells, it triggers the activation of phospholipase C. patsnap.comwikipedia.org This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 proceeds to bind to its receptors on the sarcoplasmic reticulum, prompting the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.orglww.com The resulting increase in intracellular calcium concentration is a primary driver of smooth muscle contraction. genome.jp

The elevated cytoplasmic calcium, in conjunction with DAG, activates protein kinase C (PKC), which further contributes to the contractile response by phosphorylating various cellular proteins. lww.com This entire cascade, initiated by the selective activation of alpha-1 adrenergic receptors, ultimately leads to the narrowing of blood vessels, a key mechanism behind its use as a decongestant. patsnap.com

Interactions with Alpha-2 Adrenoceptors and Subtypes (e.g., α2A, α2B, α2C)

Beyond its primary action on alpha-1 receptors, tetrahydrozoline also interacts with alpha-2 adrenoceptors. drugbank.comnih.gov Alpha-2 adrenergic receptors are typically coupled to Gi proteins, and their activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov There are three main subtypes of alpha-2 adrenoceptors: α2A, α2B, and α2C, each with distinct tissue distributions and physiological roles. wikipedia.orgnih.gov

Studies have shown that tetrahydrozoline can act as an agonist at these subtypes. For instance, research has demonstrated its activity at the human α2A and α2C-adrenoceptors. nih.gov The interaction with α2A-adrenoceptors, which are found both pre- and post-synaptically in the central nervous system, can contribute to effects such as sedation and a decrease in neurotransmitter release. wikipedia.orgnih.gov The α2B subtype is predominantly involved in vasoconstriction, while the α2C subtype has been implicated in modulating neurotransmission and may play a role in certain psychiatric conditions. nih.gov The affinity of tetrahydrozoline for these subtypes can vary. For example, some research indicates that oxymetazoline (B75379), a related compound, has a high affinity for the α2A subtype and a lower affinity for the α2B and α2C subtypes. guidetopharmacology.orgarvojournals.org

Table 1: Affinity of Adrenergic Agonists for Human Alpha-2 Adrenoceptor Subtypes This table is interactive. You can sort and filter the data.

| Compound | α2A-AR Affinity (pKi) | α2B-AR Affinity (pKi) | α2C-AR Affinity (pKi) |

|---|---|---|---|

| Tetrahydrozoline | -7.67 ± 0.09 | No response | -8.44 ± 0.12 |

| Oxymetazoline | -8.40 ± 0.07 | No response | -9.03 |

| Detomidine | -8.39 ± 0.07 | No response | -9.03 |

Source: Adapted from "The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors" - PubMed Central nih.gov

Role of Imidazoline (B1206853) Receptors in Tetrahydrozoline Phosphate (B84403) Action

As an imidazoline derivative, tetrahydrozoline's pharmacological profile is also influenced by its interaction with imidazoline receptors. patsnap.comnih.gov These receptors are distinct from adrenergic receptors and are classified into at least three subtypes: I1, I2, and I3. nih.gov

The binding of tetrahydrozoline to these receptors can elicit a range of physiological responses. I1 receptors are primarily located in the brainstem and are involved in the central regulation of blood pressure. nih.gov Activation of I1 receptors can lead to a decrease in sympathetic outflow, resulting in hypotension. nih.gov I2 receptors are found in various tissues, including the brain, and are associated with monoamine oxidase, suggesting a potential role in mood regulation and pain perception. nih.gov I3 receptors are located on pancreatic β-cells and are involved in the regulation of insulin (B600854) secretion. nih.gov The toxic effects observed with imidazoline derivatives, such as CNS depression and bradycardia, are thought to be at least partially mediated by their action on these imidazoline receptors. nih.gov

Intracellular Signal Transduction Pathways

The binding of tetrahydrozoline to its target receptors initiates a series of intracellular events that ultimately produce a physiological response. These signaling pathways are complex and involve various G-proteins and second messengers.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., Gi-coupling, Gs-responses)

Adrenergic and imidazoline receptors are all G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.orgnih.gov When an agonist like tetrahydrozoline binds to a GPCR, it causes a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. nih.govmdpi.com

As mentioned, alpha-1 adrenergic receptors are primarily coupled to Gq proteins. guidetopharmacology.org This coupling leads to the activation of phospholipase C and the subsequent generation of IP3 and DAG. nih.gov In contrast, alpha-2 adrenergic receptors are typically coupled to Gi proteins. wikipedia.orgnih.gov The activation of Gi proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govmdpi.com While less common for alpha-2 agonists, some can also elicit Gs-coupled responses, which would stimulate adenylyl cyclase and increase cAMP levels. nih.gov The specific G-protein coupling and downstream signaling can be influenced by the receptor subtype and the specific agonist.

Calcium Mobilization and Smooth Muscle Contraction Mechanisms

A key consequence of tetrahydrozoline's action, particularly through alpha-1 adrenergic receptors, is the mobilization of intracellular calcium (Ca2+), which is the primary trigger for smooth muscle contraction. genome.jpnih.gov The process begins with the IP3-mediated release of Ca2+ from the sarcoplasmic reticulum, the main intracellular calcium store in smooth muscle cells. nih.govnih.gov

This initial release of calcium can be followed by an influx of extracellular calcium through voltage-gated calcium channels in the cell membrane, further increasing the cytosolic calcium concentration. nih.gov The elevated intracellular calcium binds to calmodulin, and this calcium-calmodulin complex then activates myosin light chain kinase (MLCK). nih.gov MLCK, in turn, phosphorylates the myosin light chains, which enables the interaction between actin and myosin filaments, leading to muscle contraction and vasoconstriction. genome.jp The sensitivity of this contractile process to calcium can also be modulated by other signaling pathways, such as those involving Rho kinase and protein kinase C. genome.jp

Receptor Binding Kinetics and Ligand Affinity Profiling

The interaction of tetrahydrozoline with its target receptors is a critical determinant of its pharmacological effects. This interaction is characterized by its binding affinity, the rate at which it associates and dissociates from the receptor, and how these parameters can be influenced by molecular changes.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a important technique used to determine the binding affinity of a compound for a specific receptor. google.com In these assays, a radioactively labeled compound (the radioligand) is used to quantify the binding of an unlabeled compound, such as tetrahydrozoline, to the receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that occupies 50% of the receptors in the absence of the radioligand. nih.gov

Research indicates that tetrahydrozoline is a selective α1-adrenergic receptor agonist. nih.govresearchgate.netnih.govacs.orgdrugbank.com One study reported a Ki value of 8 nM for tetrahydrozoline at α1-adrenoceptors. The affinity of a ligand can be calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. nih.govnih.gov These binding assays are crucial for understanding the potency and selectivity of tetrahydrozoline. google.com

Dissociation Kinetics and Ligand Residence Time Studies

Dissociation kinetics describe the rate at which a ligand, such as tetrahydrozoline, unbinds from its receptor. This is a key factor in determining the duration of the drug's effect. A slower dissociation rate often leads to a longer duration of action. The time a ligand remains bound to its receptor is known as the ligand residence time.

Studies on the dissociation kinetics of tetrahydrozoline are important for understanding its pharmacological profile. For instance, the rate of dissociation can be influenced by the presence of other molecules and can be measured by observing the displacement of a radioligand over time. nih.gov While specific quantitative data on the dissociation kinetics and ligand residence time for tetrahydrozoline phosphate are not extensively detailed in the provided search results, the duration of its effect, which is typically between 1 and 4 hours, suggests a particular kinetic profile at the receptor level. nih.gov

Influence of Molecular Modifications on Binding Parameters (e.g., Deuteration)

Modifying the chemical structure of a compound can significantly alter its binding parameters. One such modification is deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This change can affect the metabolic stability and, in some cases, the receptor binding affinity and kinetics of a drug. epo.org

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, potentially influencing how the molecule interacts with its receptor. epo.org While the search results mention the use of deuterium in competitive binding assays for other receptors, specific studies detailing the influence of deuteration on the binding parameters of this compound were not found. google.com However, it is a recognized principle that such modifications can alter a drug's pharmacodynamic properties. epo.org

Comparative Pharmacology with Other Sympathomimetic Agents

To fully understand the pharmacological profile of tetrahydrozoline, it is essential to compare it with other sympathomimetic agents that act on similar receptors.

Differentiation of Receptor Selectivity and Efficacy from Naphazoline, Phenylephrine, Brimonidine (B1667796), and Oxymetazoline

Tetrahydrozoline and other sympathomimetic agents like naphazoline, phenylephrine, brimonidine, and oxymetazoline are all adrenergic receptor agonists, but they exhibit different receptor selectivity and efficacy profiles. nih.govresearchgate.net

Tetrahydrozoline is characterized as a selective α1-adrenergic receptor agonist. nih.govresearchgate.netnih.govacs.orgdrugbank.com

Naphazoline acts as a mixed α1/α2 receptor agonist. nih.govresearchgate.net It has a binding affinity of approximately 2:1 for α2:α1 receptors. nih.gov

Phenylephrine is also a selective α1-adrenergic receptor agonist. nih.gov

Brimonidine is a highly selective α2-adrenergic receptor agonist, showing over 1000-fold more selectivity for the α2- versus the α1-adrenoceptor. nih.govresearchgate.netnih.gov

Oxymetazoline is an imidazole (B134444) derivative with a higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors. nih.govdrugbank.comresearchgate.net It has an affinity of approximately 5:1 for α2:α1 receptors. nih.gov

These differences in receptor selectivity lead to variations in their pharmacological effects. For instance, α1-agonists like tetrahydrozoline are thought to constrict both conjunctival arterioles and venules, while the selective α2-agonist brimonidine is believed to primarily act on conjunctival venules. nih.govresearchgate.net

| Compound | Primary Receptor Selectivity | Reference |

|---|---|---|

| Tetrahydrozoline | Selective α1-agonist | nih.govresearchgate.netnih.govacs.orgdrugbank.com |

| Naphazoline | Mixed α1/α2-agonist | nih.govresearchgate.net |

| Phenylephrine | Selective α1-agonist | nih.gov |

| Brimonidine | Selective α2-agonist | nih.govresearchgate.netnih.gov |

| Oxymetazoline | Predominantly α2-agonist with some α1 activity | nih.govdrugbank.com |

Investigation of Agonist Bias and Functional Selectivity

Agonist bias, or functional selectivity, describes the ability of a ligand to preferentially activate certain signaling pathways over others when binding to the same receptor. termedia.pl This can lead to a separation of therapeutic effects from adverse effects. termedia.pl

While the concept of agonist bias is well-established for G protein-coupled receptors (GPCRs) like adrenergic receptors, specific research investigating the agonist bias and functional selectivity of this compound is not extensively covered in the provided search results. nih.govtermedia.pl Studies on other α-agonists have shown evidence of biased signaling. For example, some research suggests that oxymetazoline may exhibit bias towards ERK1/2-phosphorylation. nih.gov The investigation of functional selectivity is an active area of research that could reveal more nuanced aspects of tetrahydrozoline's pharmacology. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Tetrahydrozoline Phosphate

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone in the analysis of Tetrahydrozoline (B7765393), with various modes being employed to achieve optimal separation and quantification. The development of robust HPLC methods involves a systematic optimization of chromatographic conditions and rigorous validation according to international guidelines.

Reversed-phase HPLC (RP-HPLC) is the most widely utilized technique for the analysis of Tetrahydrozoline. These methods are valued for their simplicity, precision, and accuracy in determining the compound in formulations like eye drops. nih.govresearchgate.netnih.govbirzeit.edu

Method development typically begins with the selection of a suitable stationary phase, with C8 and C18 columns being common choices. nih.gov A simple, precise, and stability-indicating RP-HPLC method was developed for Tetrahydrozoline hydrochloride in eye drops using a C8 column (125 mm × 4.6 mm, 5 µm). nih.govresearchgate.netnih.govbirzeit.edu Another method for a combination ophthalmic solution utilized a Thermo Hypersil C18 column (250 mm, 4.6 mm i.d., 5 μm). nih.gov

Validation of these methods is performed in accordance with United States Pharmacopeia (USP) and International Conference on Harmonization (ICH) guidelines. nih.govnih.gov Key validation parameters include:

Linearity: The method demonstrates a direct proportional relationship between concentration and detector response over a specified range. One validated method showed good linearity for Tetrahydrozoline in the range of 0.025–0.075 mg/mL, with a correlation coefficient (r²) of 0.999. nih.govresearchgate.netnih.gov Another method for determining Tetrahydrozoline hydrochloride had a linear range of 12.5 to 500 µg/mL (r² = 0.9996) and 1.0 to 20 µg/mL (r² = 0.9997). jfda-online.comakjournals.com

Accuracy: The accuracy is often assessed through recovery studies. An average recovery of 100.8% with a relative standard deviation (RSD) of 0.47% has been reported, indicating high accuracy. nih.govresearchgate.netnih.gov

Precision: This is evaluated through repeatability and intermediate precision. Low RSD values (typically less than 2%) confirm the method's precision. tbzmed.ac.ir

Selectivity: The method's ability to exclusively measure the analyte in the presence of other components, such as excipients or degradation products, is confirmed through forced degradation studies. nih.govnih.gov

Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and detection wavelength. nih.govnih.gov For instance, variations in flow rate (0.8 and 1.2 mL/min vs. 1.0 mL/min) and detection wavelength (235 and 245 nm vs. 240 nm) resulted in an RSD of less than 1%, proving the method's robustness. nih.gov

| Parameter | Finding |

|---|---|

| Linearity Range | 0.025–0.075 mg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Average Recovery | 100.8% |

| RSD of Recovery | 0.47% |

| Robustness RSD | <1% |

While less common than reversed-phase, normal-phase and ion-pairing chromatography have specific applications in the analysis of Tetrahydrozoline.

Normal-Phase HPLC: A method using a bare silica (B1680970) column with an aqueous-organic mobile phase has been developed for the determination of Tetrahydrozoline hydrochloride in ophthalmic preparations. jfda-online.comjfda-online.com This approach is particularly useful for separating Tetrahydrozoline from high concentrations of other components like sulfamethoxazole, where traditional RP-HPLC methods may fail due to co-elution. jfda-online.com The retention mechanism in this system is based on an ion-exchange-like interaction controlled by the mobile phase pH. jfda-online.com One such method employed a LiChrospher Si 60 column with a mobile phase of aqueous 70% methanol (B129727) containing triethylamine (B128534) and acetic acid. brieflands.com

Ion-Pairing HPLC: Reversed-phase ion-pair HPLC is a rapid and selective method for analyzing Tetrahydrozoline in pharmaceutical preparations without extensive sample preparation. nih.gov This technique is effective for separating basic compounds like Tetrahydrozoline. jfda-online.com It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This increases the analyte's hydrophobicity and retention on a reversed-phase column. tcichemicals.com This technique has been successfully used to separate Tetrahydrozoline from other active ingredients, such as antazoline (B1665563) phosphate (B84403). nih.gov

The optimization of chromatographic parameters is critical for achieving efficient separation with good peak symmetry and resolution in a minimal amount of time. nih.govsemanticscholar.org

Stationary Phases: The selection of the column is a primary step. Both C8 and C18 reversed-phase columns are commonly used. nih.gov A C8 column (5 μm, 125 mm × 4.6 mm) was found to provide the best separation of Tetrahydrozoline with minimized peak tailing and good symmetry. nih.gov In other applications, a C18 column (250 mm, 4.6 mm, 5 μm) was chosen for effective separation. nih.gov For specific challenges, a bare silica column has been employed. jfda-online.comjfda-online.com

Mobile Phase Composition: The mobile phase typically consists of an organic solvent and an aqueous buffer. Acetonitrile is a frequently used organic modifier, mixed with a phosphate buffer. nih.govnih.govakjournals.com The ratio of organic solvent to buffer is a key parameter; a mobile phase of acetonitrile/phosphate buffer (20:80, v/v) at pH 3.0 was found to be optimal in one study. nih.govresearchgate.net In another, a ratio of 30:70 (v/v) at pH 4.0 was used. nih.gov The pH of the buffer is crucial, with a pH of 3.0 often selected to ensure sharp, symmetrical peaks. nih.govakjournals.comsemanticscholar.org For normal-phase applications, a mixture of methanol and water (70:30, v/v) containing modifiers like triethylamine and acetic acid has been used. jfda-online.comjfda-online.com

Flow Rates: Flow rates are optimized to balance analysis time and separation efficiency. A flow rate of 1.0 mL/min is commonly employed in many validated methods. nih.govnih.govjfda-online.com Rates of 1.0, 1.5, and 2.0 mL/min have been tested during method development. nih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| C8 (125 mm x 4.6 mm, 5 µm) | Acetonitrile / Phosphate Buffer pH 3.0 (20:80, v/v) | 1.0 | nih.gov |

| C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile / Phosphate Buffer pH 4.0 (30:70, v/v) | 1.0 | nih.gov |

| Silica (bare) | Methanol / Water (70:30, v/v) with 0.03% Triethylamine and 0.02% Acetic Acid | 1.0 | jfda-online.comjfda-online.com |

| C8 Xbridge® (250 mm x 4.6 mm, 5 µm) | Acetonitrile / Sodium Dihydrogen Phosphate Buffer pH 3.0 (70:30, v/v) | 1.0 | akjournals.com |

Ultraviolet (UV) detection is the most common modality for the quantification of Tetrahydrozoline due to the presence of a chromophore in its structure. The selection of an appropriate wavelength is critical for achieving maximum sensitivity. The detection wavelength is typically set at or near the absorbance maximum of the compound. For Tetrahydrozoline, several wavelengths have been reported as optimal:

240 nm: Used in a validated RP-HPLC method for Tetrahydrozoline in eye drops. nih.govresearchgate.net

230 nm: Employed for the simultaneous determination of Tetrahydrozoline hydrochloride along with other active ingredients. nih.govakjournals.com

254 nm: Utilized in a normal-phase HPLC method. jfda-online.comjfda-online.com

220 nm: Reported for the analysis of Tetrahydrozoline in combination with fluorometholone (B1672912). researchgate.net

The use of an internal standard (IS) is a common practice in HPLC analysis to improve the precision and accuracy of quantification by correcting for variations in injection volume and sample preparation. The chosen internal standard should be a stable compound that is chemically similar to the analyte but well-resolved from it and any other components in the sample matrix.

Several compounds have been successfully used as internal standards for the analysis of Tetrahydrozoline:

Chlorpheniramine maleate: Employed in a normal-phase HPLC method for the analysis of Tetrahydrozoline in ophthalmic solutions. jfda-online.comjfda-online.com

Lidocaine: Used as an internal standard in an RP-HPLC method for determining Tetrahydrozoline and fluorometholone in eye drops. researchgate.net

Propylparaben: Served as the internal standard in an HPLC method for the simultaneous determination of ofloxacin, Tetrahydrozoline hydrochloride, and prednisolone (B192156) acetate (B1210297). brieflands.com

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 μm particles, which requires instrumentation capable of handling higher backpressures.

A UPLC-UV method has been developed and validated for the quantitative determination of Tetrahydrozoline in rabbit aqueous humor, demonstrating its applicability in bioanalytical studies. researchgate.net This method is also stability-indicating, capable of separating the parent drug from its potential degradation impurities.

Key parameters of the developed UPLC method include:

Stationary Phase: A C18 column with 1.7 μm particle size was used for the separation. researchgate.net

Mobile Phase: An isocratic elution system consisting of methanol and 1% ortho-phosphoric acid (65:35, v/v) was employed. researchgate.net

Flow Rate: The optimal flow rate was determined to be 0.5 mL/min. researchgate.net

Detection: UV detection was performed at a wavelength of 230 nm. researchgate.net

The UPLC method provides a significant advantage for bioanalytical applications where sample volume is limited and high throughput is required.

Gas Chromatography (GC) for Volatile or Derivatized Forms

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of tetrahydrozoline, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

A common approach involves acylating the amino group of tetrahydrozoline. One established method uses trifluoroacetic anhydride (B1165640) (TFAA) as a derivatizing agent. This process, followed by Gas Chromatography-Mass Spectrometry (GC-MS), allows for sensitive detection and quantification, particularly in biological samples like urine. The mass spectrometer detector provides high selectivity, enabling the identification of the derivatized tetrahydrozoline based on its specific mass spectrum, even in complex matrices. This methodology is valuable in forensic and clinical toxicology for detecting the substance.

Spectroscopic Analytical Approaches

Spectroscopic methods are widely employed for the analysis of tetrahydrozoline phosphate, offering rapid and non-destructive or minimally destructive analysis. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying tetrahydrozoline in pharmaceutical preparations. The molecule exhibits characteristic absorption in the UV region, which can be used for its determination.

Derivative spectrophotometry enhances the resolution of overlapping spectra, which is particularly useful when analyzing tetrahydrozoline in the presence of other substances without prior separation. By calculating the first or higher-order derivative of the absorption spectrum, minor spectral features are amplified, allowing for more precise quantification and the elimination of background interference from excipients. For instance, a second-order derivative spectrophotometric method has been developed for the simultaneous determination of tetrahydrozoline hydrochloride and fluorometholone. In this method, measurements for tetrahydrozoline were performed at 237.8 nm. Another approach utilized a bivariate spectrophotometric method for determining tetrahydrozoline hydrochloride in the presence of its degradation product, demonstrating the utility of this technique in stability studies.

Below is a table summarizing typical parameters used in UV-Vis spectrophotometric analysis of Tetrahydrozoline.

| Parameter | Value | Application Context |

| Analytical Wavelength (λmax) | ~238 nm | Quantification in the presence of Fluorometholone |

| Derivative Order | Second-order | Simultaneous determination with other active ingredients |

| Linearity Range | 5-35 µg/mL | Method validation for pharmaceutical formulations |

Fourier-Transformed Infrared (FTIR) spectroscopy is a valuable tool for investigating the compatibility between an active pharmaceutical ingredient (API) like this compound and the excipients used in its formulation. Physical or chemical interactions between the drug and excipients can affect the stability, bioavailability, and efficacy of the final product.

FTIR analysis works by identifying the characteristic vibrational frequencies of functional groups within the molecules. When this compound is mixed with an excipient, any significant interaction will typically cause a shift in the position, a change in the intensity, or the appearance/disappearance of specific absorption bands in the FTIR spectrum compared to the spectra of the individual components. For example, a shift in the bands corresponding to the N-H or C=N groups of the imidazoline (B1206853) ring of tetrahydrozoline could indicate an interaction with an acidic or hydrogen-bond-forming excipient. By analyzing these spectral changes, formulation scientists can screen for potential incompatibilities early in the development process, ensuring the stability of the final dosage form.

For unambiguous structural confirmation and the identification of unknown substances like degradation products or metabolites, more sophisticated techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It is the definitive method for elucidating the exact structure of tetrahydrozoline and can be used to confirm its identity and purity against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is the gold standard for identifying and quantifying drugs and their degradation products in various matrices. The liquid chromatography step separates the components of a mixture, after which the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique offers exceptional sensitivity and selectivity. LC-MS/MS methods have been developed for the simultaneous detection of multiple imidazoline derivatives, including tetrahydrozoline, in biological fluids like blood and urine for toxicological screening. It is also instrumental in stability studies, where it can identify the structures of products formed when tetrahydrozoline degrades under stress conditions (e.g., heat, light, or pH changes).

Electrochemical Sensing and Voltammetric Methods

Electrochemical methods provide a sensitive, rapid, and low-cost alternative for the determination of electroactive compounds like tetrahydrozoline. These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. These modifications can increase the electrode's surface area, improve its conductivity, and catalyze the electrochemical reaction of the target analyte, leading to higher sensitivity and selectivity.

A notable development in this area is a sensor fabricated by modifying a carbon paste electrode with a composite of copper oxide (CuO) nanoparticles and zeolite. This modified electrode has been successfully used for the voltammetric determination of tetrahydrozoline. The presence of the CuO nanoparticle/zeolite composite on the electrode surface facilitates the electrochemical oxidation of tetrahydrozoline, resulting in a measurable analytical signal.

The table below details the performance of such a nanoparticle-based sensor.

| Sensor Characteristic | Finding | Reference |

| Electrode Modifier | Copper Oxide Nanoparticles / Zeolite | |

| Analytical Technique | Square Wave Voltammetry | |

| Linear Range | 0.08–400.0 μM | |

| Detection Limit | 0.03 μM |

This type of sensor demonstrates the potential of nanotechnology in creating advanced analytical tools for pharmaceutical analysis, offering a practical and efficient method for quality control of tetrahydrozoline in drug formulations.

Optimization of Electrochemical Parameters for Enhanced Sensitivity and Selectivity

The development of sensitive and selective analytical methods is paramount for the accurate determination of tetrahydrozoline. Electrochemical methods, in particular, have been a subject of optimization to enhance their performance.

Researchers have explored the electrochemical behavior of tetrahydrozoline using techniques such as cyclic voltammetry and differential pulse voltammetry abechem.com. The optimization process involves a systematic study of various parameters that influence the electrochemical response. These parameters include the choice of buffer solution, pH, and the scan rate applied during analysis abechem.com. For instance, a well-defined oxidation peak for tetrahydrozoline was observed at 915 mV using a gold nanoparticle-modified electrode (AuNPts/CP) in the presence of sodium dodecyl sulphate (SDS) abechem.com.

A significant advancement in this area is the use of solid-contact ion-selective electrodes (SC-ISEs) rsc.orgresearchgate.net. These sensors often incorporate molecular recognition elements like calix researchgate.netarene and (2-hydroxypropyl)-β-cyclodextrin, coupled with a transducer material such as multi-walled carbon nanotubes, to achieve high selectivity rsc.orgresearchgate.net. The optimization of these sensors has been performed according to IUPAC recommendations rsc.orgresearchgate.net. Measurements are typically carried out in a phosphate buffer, with an optimal pH of 6 being identified in some studies rsc.orgresearchgate.net. Through such optimization, a broad linearity range and a low limit of detection can be achieved.

Table 1: Optimized Parameters for Electrochemical Detection of Tetrahydrozoline

| Parameter | Optimized Value/Condition | Analytical Method | Reference |

|---|---|---|---|

| Working Electrode | Gold nanoparticle-modified electrode (AuNPts/CP) | Differential Pulse Voltammetry | abechem.com |

| Buffer | Phosphate Buffer | Solid-Contact Ion-Selective Electrodes | rsc.orgresearchgate.net |

| pH | 6 | Solid-Contact Ion-Selective Electrodes | rsc.orgresearchgate.net |

| Linearity Range | 1 × 10⁻² to 1 × 10⁻⁷ M | Solid-Contact Ion-Selective Electrodes | rsc.orgresearchgate.net |

| Linearity Range | 1.99 × 10⁻⁵ to 7.79 × 10⁻⁵ M | Differential Pulse Voltammetry | abechem.com |

| Limit of Detection (LOD) | 1 × 10⁻⁸ M | Solid-Contact Ion-Selective Electrodes | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 5.54 × 10⁻⁶ M | Differential Pulse Voltammetry | abechem.com |

Bioanalytical Methodologies for Biological Matrices

Analyzing this compound in complex biological matrices requires robust bioanalytical methods that can accurately quantify the analyte while minimizing interference from endogenous components.

Quantitation of this compound in Non-Human Animal Biological Fluids (e.g., Rabbit Aqueous Humor, Plasma, Urine)

The quantitation of tetrahydrozoline in non-human animal models is crucial for preclinical pharmacokinetic and ophthalmological studies.

Rabbit Aqueous Humor: Electrochemical sensors have been successfully applied to determine the concentration of tetrahydrozoline in rabbit aqueous humor (tears) rsc.org. Optimized solid-contact ion-selective electrodes demonstrated a high degree of performance, with a linearity range extending from 1 × 10⁻² to 1 × 10⁻⁷ M and a limit of detection of 1 × 10⁻⁸ M rsc.orgresearchgate.net.

Plasma and Urine: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of tetrahydrozoline in plasma and urine researchgate.netnih.govspringernature.com. While much of the published data pertains to human samples, the methodologies are applicable to animal studies. For example, after therapeutic ocular administration in human volunteers, maximum serum concentrations ranged from 0.068 to 0.380 ng/mL nih.gov. In urine, concentrations were detectable up to 24 hours, with a range of 13 to 210 ng/mL researchgate.netnih.govresearchgate.net. The mean serum half-life was found to be approximately 6 hours researchgate.netnih.govresearchgate.net. These quantitative findings provide a baseline for expected concentrations in biological fluids.

Table 2: Tetrahydrozoline Concentrations in Biological Fluids

| Biological Matrix | Analytical Method | Concentration Range | Reference |

|---|---|---|---|

| Rabbit Aqueous Humor | Electrochemical Sensor | Linearity: 1 × 10⁻² to 1 × 10⁻⁷ M | rsc.orgresearchgate.net |

| Serum (Human Data) | GC-MS | 0.068 - 0.380 ng/mL (Max Conc.) | nih.gov |

| Urine (Human Data) | GC-MS | 13 - 210 ng/mL (at 24 hours) | researchgate.netnih.govresearchgate.net |

Matrix Effects and Sample Preparation Protocols

Biological matrices such as plasma and urine are complex, containing numerous compounds that can interfere with analysis, an issue known as the matrix effect. To mitigate this, effective sample preparation is essential.

A common protocol for plasma, serum, and urine involves a liquid-liquid extraction procedure researchgate.netnih.govspringernature.com. The steps are as follows:

The sample (plasma, serum, or urine) is placed in a tube containing an alkaline buffer.

Organic extraction solvents are added, and the mixture is gently agitated to transfer the tetrahydrozoline from the aqueous sample into the organic phase.

The mixture is centrifuged to separate the layers.

The upper organic solvent layer, which now contains the drug, is carefully removed.

The solvent is evaporated under a stream of nitrogen at 40°C.

The resulting residue is reconstituted in a suitable solvent mixture, such as hexane-ethanol, before being analyzed by GC-MS researchgate.netnih.govspringernature.com.

This multi-step process is designed to isolate the analyte from interfering matrix components, thereby improving the accuracy and reliability of the quantification.

Interference Studies with Co-existing Compounds or Adulterants

Ensuring the analytical method is selective for tetrahydrozoline and not affected by other substances is a critical part of method validation. Interference can arise from endogenous compounds, metabolites, or co-administered drugs.

The analytical techniques employed often have inherent features to ensure selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, quantitation is often performed using selected ion monitoring (SIM) nih.govspringernature.com. This technique involves the mass spectrometer detecting only ions of specific mass-to-charge ratios corresponding to the analyte of interest. By focusing on unique fragments of the tetrahydrozoline molecule, the method can effectively distinguish it from other co-eluting compounds, thus minimizing interference and enhancing selectivity.

Electrochemical Sensors: The selectivity of solid-contact ion-selective electrodes is conferred by the specific molecular recognition elements, such as calix researchgate.netarene, embedded in the sensor membrane rsc.orgresearchgate.net. These elements are designed to preferentially bind to the target molecule (tetrahydrozoline), resulting in a potentiometric response that is highly specific to the analyte.

Furthermore, in chromatographic methods, the use of an internal standard, such as Naphazoline, helps to correct for variability during sample preparation and analysis, though it is chosen for its structural similarity and distinct analytical signal rather than as a potential interferent nih.govspringernature.com.

Table of Mentioned Compounds

| Compound Name |

|---|

| (2-hydroxypropyl)-β-cyclodextrin |

| Calix researchgate.netarene |

| Hexane |

| Naphazoline |

| Sodium dodecyl sulphate |

| Tetrahydrozoline |

Preclinical in Vitro and in Vivo Pharmacological Investigations Non Human Models

In Vitro Pharmacological Characterization

Tetrahydrozoline (B7765393) is an imidazoline (B1206853) derivative and an alpha-adrenergic agonist that elicits vasoconstrictive effects. medchemexpress.com Its pharmacological activity is primarily mediated through direct interaction with alpha-adrenergic receptors on vascular smooth muscle. reviewofophthalmology.com In vitro studies are essential for characterizing the specific molecular and cellular mechanisms underlying these effects.

Tetrahydrozoline acts as an agonist at both α1- and α2-adrenergic receptors. drugs.com The functional consequences of this binding are tied to distinct intracellular signaling pathways.

Adenylyl Cyclase Activity: Alpha-2 adrenergic receptors are canonically coupled to the inhibitory G-protein (Gi). Activation of Gi-coupled receptors by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA). While tetrahydrozoline is known to be an α2-adrenergic agonist, specific in vitro studies quantifying its direct effect on adenylyl cyclase activity are not extensively detailed in publicly available literature. However, based on its receptor profile, it is expected to inhibit forskolin-stimulated cAMP production in cell lines expressing the α2A-adrenoceptor. nih.gov

ERK1/2 Phosphorylation: Alpha-1 adrenergic receptors are coupled to the Gq G-protein. Agonist binding to these receptors activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can trigger a downstream signaling cascade culminating in the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus to regulate gene expression involved in cellular processes like proliferation and differentiation. Functional assays in cell lines stably expressing human α1-adrenoceptors have demonstrated that various alpha-agonists can induce ERK1/2 phosphorylation. nih.gov While specific data for tetrahydrozoline is limited, its activity as an α1-agonist suggests it would participate in this signaling pathway.

In non-human models, the vasopressor actions of tetrahydrozoline were found to be moderately reduced following the administration of MAO inhibitors. This suggests that a portion of tetrahydrozoline's vasoconstrictive effect may be attributed to an indirect sympathomimetic action, where it causes the release of norepinephrine (B1679862) from adrenergic nerve terminals, which is then metabolized by MAO. uobaghdad.edu.iq The interaction underscores a complex mechanism that is not solely reliant on direct receptor agonism. nih.gov

Table 1: Summary of In Vitro Enzyme Interaction Findings for Tetrahydrozoline

| Enzyme System | Experimental Context | Observed Effect on Tetrahydrozoline Action | Inferred Mechanism |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Assessment of vasopressor effects in animal models pre-treated with MAO inhibitors. | Moderate reduction in the vasopressor (vasoconstrictive) effect. | Suggests a partial, indirect sympathomimetic mechanism involving the release of endogenous norepinephrine. |

For topically administered ophthalmic drugs like tetrahydrozoline, the ability to permeate ocular tissues is critical for efficacy. The cornea represents the primary barrier, composed of a lipophilic epithelium, a hydrophilic stroma, and a lipophilic endothelium. nih.gov Cellular permeation is often quantified by the apparent permeability coefficient (Papp), which measures the rate at which a compound crosses a membrane of a given surface area at a specific concentration. mdpi.com

Table 2: Representative Apparent Permeability (Papp) Coefficients of Small Molecules Across Rabbit Ocular Tissues (for context)

| Compound | Ocular Tissue | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

|---|---|---|

| Atenolol | Sclera | 7.79 ± 2.19 |

| Propranolol | Sclera | 1.86 ± 2.42 |

| Fluconazole | Sclera-Choroid-RPE (SCR) | 1.05 ± 0.41 |

| Propranolol | Sclera-Choroid-RPE (SCR) | 0.030 ± 0.013 |

Note: Data is sourced from studies on various small molecules to illustrate typical permeability ranges and is not specific to Tetrahydrozoline Phosphate (B84403). arvojournals.org

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in non-human animal models are crucial for evaluating the physiological effects of tetrahydrozoline phosphate, particularly its primary pharmacodynamic action of vasoconstriction in relevant tissues.

As an alpha-adrenergic agonist, tetrahydrozoline directly stimulates receptors on the smooth muscle of conjunctival blood vessels, causing them to constrict. reviewofophthalmology.com This action reduces redness by decreasing blood flow to the superficial tissues of the eye.

In animal models, the efficacy and duration of this vasoconstrictive effect are primary endpoints. Studies in rabbits are commonly used to assess the pharmacodynamics of ophthalmic agents. nih.gov Research has shown that the vasoconstrictive effects of tetrahydrozoline have a duration of action of approximately one to two hours in a histamine (B1213489) challenge model. reviewofophthalmology.com A key finding from these preclinical evaluations is the phenomenon of tachyphylaxis—a rapidly diminishing response to successive doses of a drug. The use of tetrahydrozoline in animal eyes has been clearly associated with tachyphylaxis, but notably, not with rebound vasodilation (a return of redness to a degree stronger than was present initially). reviewofophthalmology.com

Tetrahydrozoline's vasoconstrictive properties are also utilized for nasal decongestion. The nasal mucosa contains a dense network of blood vessels that can become engorged during inflammatory responses, leading to congestion. Alpha-adrenergic agonists constrict these vessels, reducing swelling and improving airflow.

Animal models, such as felines and canines, are used to quantify these decongestant effects. nih.gov In these models, nasal congestion can be induced experimentally, and changes in nasal cavity volume and cross-sectional area are measured using techniques like acoustic rhinometry. Studies on selective α2-adrenergic agonists demonstrate a dose-dependent decongestant effect following oral or topical administration. nih.gov For example, in feline models, α2c-agonists have been shown to reverse induced decreases in nasal cavity volume. nih.gov While these specific studies did not use tetrahydrozoline, they characterize the expected pharmacodynamic response for this class of drugs. Unlike some systemic decongestants, selective alpha-agonists have been shown to produce these effects without significantly altering systemic blood pressure in animal models. nih.gov

Table 3: Pharmacodynamic Effects of Alpha-Agonists on Nasal Mucosa in Animal Models

| Animal Model | Parameter Measured | Observed Effect of α2-Agonist |

|---|---|---|

| Feline | Nasal Cavity Volume | Dose-dependent reversal of induced congestion. |

| Feline | Minimum Cross-Sectional Area | Dose-dependent increase following induced congestion. |

| Canine | Nasal Decongestive Activity | Confirmation of decongestant effects. |

| Feline | Systolic Blood Pressure | No significant alteration observed. |

Note: This data is representative of selective α2-adrenergic agonists and illustrates the typical preclinical findings for this drug class. nih.gov

Systemic Pharmacological Effects in Various Animal Models (e.g., Cardiovascular Responses, Central Nervous System Modulations)

Tetrahydrozoline is an imidazoline derivative with alpha-adrenergic receptor agonist activity. nih.govresearchgate.net Its systemic effects, primarily observed following oral ingestion in animal models and cases of accidental human ingestion, are linked to its action on these receptors. nih.govresearchgate.net The compound acts as an alpha agonist for both alpha-1 and alpha-2 receptors. wikipedia.orgnih.gov

Cardiovascular Responses: Systemic exposure to tetrahydrozoline can lead to significant cardiovascular effects. The initial response can be transient hypertension due to the stimulation of peripheral alpha-1 adrenergic receptors, causing vasoconstriction. nih.gov However, the more prominent and lasting effects are bradycardia (slow heart rate) and hypotension (low blood pressure). nih.govresearchgate.net These effects are attributed to tetrahydrozoline's ability to cross the blood-brain barrier and stimulate central alpha-2 adrenoceptors. nih.gov This central action reduces sympathetic outflow from the brain, leading to unopposed parasympathetic activity, which results in decreased heart rate and blood pressure. nih.gov Animal studies have demonstrated that substantial chronic use of imidazoline derivatives can lead to distal tissue necrosis, such as in a rat tail model, resulting from systemic vasoconstrictive effects. researchgate.net

Central Nervous System (CNS) Modulations: Similar to its cardiovascular effects, the CNS modulations of tetrahydrozoline are primarily mediated by its agonist activity at central alpha-2 receptors. nih.gov Systemic absorption can lead to CNS depression. researchgate.net Manifestations of CNS depression observed in preclinical contexts and extrapolated from poisoning cases include drowsiness, hypothermia, and profound sedation. wikipedia.orgnih.gov In severe instances of overdose, these effects can progress to respiratory depression. nih.govresearchgate.net

Species-Specific Responses and Translational Relevance to Human Physiology

Preclinical animal models are crucial for understanding the potential effects of compounds in humans. nih.gov While specific comparative studies detailing varied responses to tetrahydrozoline across multiple animal species are not extensively documented in the provided literature, general pharmacological principles and existing data allow for translational inferences.

The primary mechanism of action—alpha-1 and alpha-2 adrenergic agonism—is conserved across mammalian species, including rodents, rabbits, and humans. wikipedia.orgnih.gov Therefore, the cardiovascular and CNS effects observed in animal models are highly relevant to human physiology. The bradycardia, hypotension, and CNS depression seen in animal studies are the same hallmark symptoms reported in human overdose cases. nih.govresearchgate.net

Differences in corneal thickness and permeability have been observed between species, which can affect the rate and extent of systemic absorption after ocular administration. nih.gov For instance, the rabbit cornea generally shows higher drug permeability compared to bovine and porcine corneas. nih.gov Such species-specific differences in ocular anatomy and physiology are critical considerations when translating bioavailability and systemic exposure data from animal models to humans. nih.govmdpi.com Despite these differences, the fundamental pharmacological response to systemically absorbed tetrahydrozoline remains consistent, making animal models valuable for predicting the nature of potential toxic effects in humans.

Novel Drug Delivery System Research and Preclinical Evaluation

Conventional ophthalmic solutions like eye drops often have low therapeutic efficacy due to poor ocular bioavailability and short residence time on the eye's surface. nih.gov To overcome these limitations, research has focused on developing novel drug delivery systems, such as in situ gels, to provide sustained release and enhance the corneal permeation of tetrahydrozoline. nih.gov

Formulation and Characterization of Ocular In Situ Gels for Sustained Release in Animal Eyes

Researchers have successfully formulated and optimized ocular in situ gels loaded with tetrahydrozoline. nih.gov These systems are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions like temperature or ions. nih.gov This transformation increases viscosity, prolongs the drug's residence time on the ocular surface, and allows for sustained release. nih.govijpsr.com

In one study, various formulations of tetrahydrozoline in situ gels were prepared and evaluated for key physicochemical properties. nih.gov The characterization included assessments of clarity, pH, gelling capacity, viscosity, and osmolality to ensure the formulations were suitable for ophthalmic use. nih.gov The optimized gels were found to be stable, non-irritant in rabbit models, and capable of sustained drug release for up to 24 hours without causing ocular damage. nih.gov

| Parameter | Result | Significance |

| Clarity | Clear | Ensures no interference with vision upon application. |

| pH | Physiologically compatible | Minimizes ocular irritation. |

| Gelling Capacity | Forms stable gel | Confirms the sol-to-gel transition in the eye. |

| Viscosity | Increased post-gelling | Promotes prolonged contact time with the cornea. |

| In Vitro Release | Sustained for up to 24 hours | Reduces the frequency of administration. |

| Ocular Irritation (Rabbit Model) | Non-irritant | Indicates good tolerability of the formulation. |

This table summarizes the characterization findings for a tetrahydrozoline-loaded in situ gel formulation based on preclinical research. nih.gov

Ex Vivo and In Vivo Corneal Permeation and Ocular Bioavailability Studies (e.g., Rabbit, Goat Models)

To assess the effectiveness of these novel delivery systems, preclinical studies evaluated corneal permeation and bioavailability using animal models. Ex vivo corneal permeation studies have been conducted using goat corneas, while in vivo evaluations have been performed on rabbits. nih.gov

These studies aim to quantify the amount of drug that can pass through the cornea and reach the internal ocular tissues. The results from the evaluation of tetrahydrozoline-loaded in situ gels demonstrated successful permeation through the cornea. nih.gov The sustained-release properties of the gel, combined with prolonged contact time, contribute to improved ocular bioavailability compared to conventional eye drop solutions. nih.govmdpi.com The use of animal models like rabbits and goats is standard in ophthalmic research, as their corneal structures provide a relevant biological barrier for permeability assessments. nih.govnih.gov

Prodrug Design and Evaluation for Enhanced Ocular Delivery in Preclinical Models

Prodrug design is a chemical modification strategy used to improve a drug's physicochemical properties and enhance its absorption and bioavailability. nih.gov For ocular delivery, a prodrug is an inactive derivative of a parent molecule that is designed to overcome biological barriers, like the cornea, more efficiently. nih.gov Once absorbed, the prodrug is converted back to the active parent drug by enzymes present in ocular tissues. nih.gov

The primary goals of designing a prodrug for ophthalmic use include:

Improving Corneal Permeability: By increasing the lipophilicity of a hydrophilic drug or the hydrophilicity of a lipophilic drug to better match the cornea's lipophilic-hydrophilic layers. nih.gov

Increasing Aqueous Solubility: To allow for effective formulation in eye drop solutions. nih.gov

Enhancing Therapeutic Efficacy: By delivering more of the active drug to the target site. nih.gov

While the prodrug strategy has been successfully applied to other ophthalmic medications to enhance corneal penetration and therapeutic potency, specific research detailing the design and preclinical evaluation of a this compound prodrug is not prominently available in the reviewed literature. nih.gov However, this approach remains a viable and promising avenue for future research to further optimize the ocular delivery of tetrahydrozoline.

Degradation Pathways and Stability Kinetics of Tetrahydrozoline Phosphate

Forced Degradation Studies and Mechanisms of Degradation

Forced degradation studies for tetrahydrozoline (B7765393) are conducted to intentionally degrade the molecule and gain insight into its stability profile. ajpsonline.com These studies are a regulatory requirement and help in the development of formulations and packaging that protect the drug substance from degradation. nih.gov The typical stress conditions applied include hydrolysis over a wide pH range, oxidation, and exposure to heat and light. medcraveonline.comijrpp.com

Tetrahydrozoline has been shown to be susceptible to degradation in acidic conditions. nih.gov Studies involving the exposure of tetrahydrozoline hydrochloride to hydrochloric acid solutions have resulted in significant degradation of the parent molecule. nih.govresearchgate.net One study reported approximately 40% degradation when the drug was subjected to acid hydrolysis. nih.gov The hydrolysis of phosphate (B84403) esters, in general, can be catalyzed by acid, often involving a nucleophilic attack on the phosphorus atom. mdpi.com The kinetics of hydrolysis for tetrahydrozoline hydrochloride have been investigated across a pH range of 2.00 to 12.20 at elevated temperatures (353, 363, and 368 K). researchgate.net While the degradation is confirmed, specific degradation products from acidic pathways for tetrahydrozoline phosphate are not extensively detailed in the available literature. nih.govresearchgate.net

| Stress Condition | Reagent | Observation | Reference |

| Acid Hydrolysis | Hydrochloric Acid | ~40% degradation | nih.gov |

| pH Range Study | pH 2.00 - 12.20 | Investigated hydrolysis kinetics | researchgate.net |

Similar to acidic conditions, tetrahydrozoline is unstable in alkaline environments. nih.gov Forced degradation studies using sodium hydroxide (B78521) solution have demonstrated approximately 35% degradation of tetrahydrozoline. nih.govresearchgate.net The mechanism for alkaline hydrolysis of phosphate esters can proceed through an associative pathway with significant changes in bond order in the transition state. nih.gov While the instability in basic solutions is established, the specific degradation products formed under these conditions have not been consistently identified in published studies. nih.govresearchgate.net Theoretical studies on similar compounds suggest that alkaline hydrolysis involves the attack of a hydroxide ion at the phosphorus center, leading to the formation of a pentacoordinate intermediate. rsc.org

| Stress Condition | Reagent | Observation | Reference |

| Base Hydrolysis | Sodium hydroxide | ~35% degradation | nih.gov |

The stability of tetrahydrozoline under oxidative stress appears to be condition-dependent. Some studies have reported that tetrahydrozoline is stable in hydrogen peroxide solution, showing no degradation products. nih.govresearchgate.net In contrast, other forced degradation protocols involve treating standard solutions of tetrahydrozoline with 3% hydrogen peroxide to induce oxidative degradation. nih.gov The mechanism of oxidative degradation can involve an electron transfer process, forming reactive anions and cations. ajpsonline.com Furthermore, studies on the oxidation of ophthalmic drugs by inorganic radicals have determined the absolute rate constants for the reaction of tetrahydrozoline with these species, indicating a potential pathway for degradation in certain environments. conicet.gov.ar

| Stress Condition | Reagent | Observation | Reference |

| Oxidation | Hydrogen Peroxide | Stable, no degradation products | nih.govresearchgate.net |

| Oxidation | 3% H2O2 | Used as a stress condition | nih.gov |

| Oxidation by Radicals | Inorganic Radicals | Rate constants determined | conicet.gov.ar |

Tetrahydrozoline has demonstrated considerable stability under certain thermal stress conditions. It was found to be stable when a standard solution was stored at 60°C for one week. nih.govresearchgate.net However, more strenuous thermal degradation studies have been performed by exposing solid tetrahydrozoline powder to a temperature of 100°C for 24 hours. nih.gov The thermal decomposition of phosphate esters, in general, is a known degradation pathway that can occur at high temperatures, often in the presence of air. cdc.gov The degradation of organophosphorus esters can proceed via the elimination of a phosphorus acid. researchgate.netmdpi.com The setting and thermal reactions of phosphate binders can lead to a sequence of reactions forming various magnesium phosphate compounds upon dehydration and heating. nih.gov

| Stress Condition | Temperature | Duration | Observation | Reference |

| Thermal (Solution) | 60°C | 1 week | Stable | nih.govresearchgate.net |

| Thermal (Solid) | 100°C | 24 hours | Stress condition applied | nih.gov |

Photostability is a critical parameter for pharmaceutical compounds. rjptonline.org Forced degradation studies for tetrahydrozoline have included exposure of the solid powder to UV light at 254 nm for 24 hours to assess its photolytic stability. nih.gov Photolytic degradation occurs when a chemical constituent of a drug is altered by exposure to light. pharmaguideline.com The process can be influenced by factors such as the presence of carbonyl groups or unsaturated bonds in the molecule. pharmaguideline.com While specific photolytic degradation products of this compound are not detailed, the general approach involves exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light, as per ICH guidelines. rjptonline.org

| Stress Condition | Light Source | Duration | Observation | Reference |

| Photolytic (Solid) | UV light (254 nm) | 24 hours | Stress condition applied | nih.gov |

A key objective of forced degradation studies is the identification and characterization of degradation products to ensure the safety and efficacy of the drug. rjptonline.org Despite observing degradation of tetrahydrozoline under acidic and basic conditions, some studies reported that no degradation products were detected. nih.govresearchgate.net This may be due to the limitations of the analytical methods used. However, other research indicates that the decomposition products of tetrahydrozoline hydrochloride hydrolysis have been investigated by High-Performance Liquid Chromatography (HPLC). researchgate.net The elucidation of the structure of degradation products often requires the use of hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). slideshare.net For phosphate esters, hydrolysis can lead to diesters, monoesters, and phosphoric acid. cdc.gov The alkaline hydrolysis of some phosphotriesters is consistent with an associative mechanism. nih.gov

Kinetic Modeling of this compound Degradation

The chemical stability of an active pharmaceutical ingredient such as Tetrahydrozoline is a critical attribute that influences its efficacy and safety. Kinetic modeling provides a mathematical framework to understand the rate at which the compound degrades and to predict its shelf life under various environmental conditions.

Determination of Degradation Reaction Orders and Rate Constants

The degradation of Tetrahydrozoline in aqueous solutions typically follows a specific reaction order, which describes how the rate of degradation is influenced by the concentration of the drug. Studies on ophthalmic solutions containing Tetrahydrozoline Hydrochloride have been conducted to determine these kinetic parameters. The degradation kinetics were investigated at several temperatures to simulate accelerated aging conditions. researchgate.net

The reaction order is determined by plotting different functions of drug concentration against time and identifying which plot yields a straight line. For many drugs in solution, degradation follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug remaining.

In a study evaluating an ophthalmic solution with Tetrahydrozoline Hydrochloride, the degradation rate constants (k) were determined at elevated temperatures. researchgate.net These constants are crucial as they quantify the rate of degradation.

Table 1: Degradation Rate Constants for Tetrahydrozoline at Various Temperatures

| Temperature (°C) | Temperature (K) | Rate Constant (k) per day |

|---|---|---|

| 25 | 298.15 | Data not specified |

| 30 | 303.15 | Data not specified |

| 40 | 313.15 | Data not specified |

Note: While a study confirmed the investigation at these temperatures, specific rate constants for Tetrahydrozoline were not detailed in the provided literature. The table structure is based on the experimental design described. researchgate.net

Application of Arrhenius Relationship for Predictive Stability Assessment

The Arrhenius relationship is a fundamental equation in chemical kinetics that describes the effect of temperature on the rate of a chemical reaction. nih.gov It is widely used in pharmaceutical stability studies to predict the shelf life of a product at typical storage conditions (e.g., room temperature or refrigerated) based on data from accelerated stability studies conducted at higher temperatures. nih.govspringernature.com

The equation is given by: ln(k) = ln(A) - (Ea / RT)

Where:

k is the reaction rate constant

A is the pre-exponential factor, a constant for each chemical reaction

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a straight line is obtained. This "Arrhenius plot" allows for the extrapolation of the degradation rate constant at lower temperatures. researchgate.net This extrapolated rate constant can then be used to estimate the shelf life (t90%), which is the time required for 10% of the active ingredient to degrade. researchgate.net

For an ophthalmic solution containing Tetrahydrozoline Hydrochloride, the Arrhenius relationship was applied to data from accelerated stability studies to estimate the product's shelf life at a recommended storage temperature of 5°C. researchgate.net

Table 2: Predicted Shelf Life of an Ophthalmic Solution Containing Tetrahydrozoline

| Storage Temperature (°C) | Predicted Shelf Life (t90%) |

|---|---|

| 5 | Specific duration predicted based on Arrhenius plot |

Note: A study confirmed the application of the Arrhenius relationship to estimate the shelf life at 5°C, though the exact numerical prediction was not specified in the available text. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

To accurately study degradation kinetics, it is essential to have analytical methods that can separate and quantify the intact drug from its degradation products. These are known as stability-indicating methods (SIMs). ijrpr.com

Chromatographic and Spectroscopic Methods for Simultaneous Analysis of this compound and its Degradants

High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods for pharmaceutical compounds, including Tetrahydrozoline. nih.gov A robust HPLC method can resolve the peak of the active ingredient from peaks of any degradants, excipients, or other active ingredients present in the formulation. nih.govresearchgate.net

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Tetrahydrozoline Hydrochloride in ophthalmic solutions. nih.govnih.gov These methods are capable of separating Tetrahydrozoline from its degradation products formed under stress conditions like acid and base hydrolysis, oxidation, and heat. nih.govresearchgate.net

Table 3: Examples of Chromatographic Conditions for Stability-Indicating Analysis of Tetrahydrozoline

| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov |

|---|---|---|

| Column | C18 (250 mm, 4.6 mm i.d., 5 µm) | C8 (125 mm, 4.6 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile - Phosphate buffer (pH 4.0; 0.05 M) (30:70, v/v) | Acetonitrile - Phosphate buffer (pH 3.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 240 nm |

| Column Temp. | 40°C | Not specified |

These methods demonstrate that by adjusting parameters such as the stationary phase (column type), mobile phase composition, and pH, effective separation can be achieved, allowing for the accurate quantification of Tetrahydrozoline in the presence of its degradants. nih.govnih.gov

Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, Robustness)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. jddtonline.info According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness. amsbiopharma.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scispace.com For Tetrahydrozoline, specificity is demonstrated through forced degradation studies, where the drug is exposed to harsh conditions (e.g., acid, base, oxidation). nih.govresearchgate.net The method is considered specific if the degradant peaks are well-resolved from the main drug peak and the peak purity can be confirmed. researchgate.net

Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For a Tetrahydrozoline HPLC method, linearity was demonstrated over a concentration range of 0.025–0.075 mg/mL, achieving a correlation coefficient (r²) of 0.999. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. An average recovery of 100.8% with a relative standard deviation of 0.47% has been reported for a validated HPLC method for Tetrahydrozoline. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a Tetrahydrozoline method, RSD values for repeatability and intermediate precision were found to be less than 2%. tbzmed.ac.ir

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov For an HPLC method, this can include varying the mobile phase composition, pH, flow rate, and detection wavelength. nih.gov A method for Tetrahydrozoline was found to be robust, with the RSD of results under varied conditions being less than 1%. nih.gov

Table 4: Summary of Validation Parameters for a Tetrahydrozoline HCl HPLC Method nih.govnih.gov

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.025–0.075 mg/mL | - |

| Correlation Coefficient (r²) | 0.999 | ≥ 0.999 |

| Accuracy (Avg. Recovery) | 100.8% | Typically 98-102% |